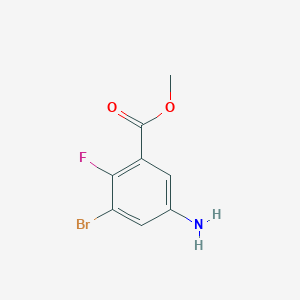

Methyl 5-amino-3-bromo-2-fluorobenzoate

CAS No.: 1803581-88-5

Cat. No.: VC2883633

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803581-88-5 |

|---|---|

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | 248.05 g/mol |

| IUPAC Name | methyl 5-amino-3-bromo-2-fluorobenzoate |

| Standard InChI | InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 |

| Standard InChI Key | NEXQWIXZHGVDDY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=C1)N)Br)F |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)N)Br)F |

Introduction

Basic Properties and Structural Information

Methyl 5-amino-3-bromo-2-fluorobenzoate is characterized by a benzoic acid core with a methyl ester group and three key substituents: an amino group at the 5-position, a bromine atom at the 3-position, and a fluorine atom at the 2-position on the benzene ring. This specific arrangement of functional groups provides the compound with distinctive chemical properties that make it useful in various synthetic applications.

Spectroscopic Properties

While specific spectroscopic data for Methyl 5-amino-3-bromo-2-fluorobenzoate is limited in the available literature, predicted collision cross-section values provide insights into its behavior in mass spectrometric analysis, which can be valuable for identification and characterization purposes.

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.97170 | 144.7 |

| [M+Na]⁺ | 269.95364 | 146.9 |

| [M+NH₄]⁺ | 264.99824 | 148.4 |

| [M+K]⁺ | 285.92758 | 147.8 |

| [M-H]⁻ | 245.95714 | 143.9 |

| [M+Na-2H]⁻ | 267.93909 | 146.7 |

| [M]⁺ | 246.96387 | 143.4 |

| [M]⁻ | 246.96497 | 143.4 |

These collision cross-section values are important for analytical chemists working with complex mixtures where precise identification of the compound is required .

Chemical Properties and Reactivity

Functional Group Reactivity

The compound contains several reactive sites that determine its chemical behavior:

-

The primary amino group at the 5-position is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions.

-

The bromine atom at the 3-position provides a site for metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, making this compound valuable as a building block in the synthesis of more complex molecules.

-

The fluorine atom at the 2-position influences the electronic properties of the aromatic ring and can enhance the compound's metabolic stability in biological systems.

-

The methyl ester group is susceptible to hydrolysis, transesterification, and reduction reactions, providing additional synthetic versatility.

Structural Comparison with Related Compounds

Several similar compounds with different substitution patterns exist, which helps in understanding the structure-activity relationships of this class of compounds.

Table 3: Comparison with Related Aminobromobenzoate Compounds

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| Methyl 5-amino-3-bromo-2-fluorobenzoate | 1803581-88-5 | Reference compound |

| Methyl 2-amino-5-bromo-3-fluorobenzoate | 1049106-42-4 | Amino group at 2-position, bromine at 5-position, fluorine at 3-position |

| Methyl 3-amino-2-bromo-5-fluorobenzoate | 1342063-52-8 | Amino group at 3-position, bromine at 2-position, fluorine at 5-position |

The different positional isomers exhibit distinct physical and chemical properties that can affect their behavior in chemical reactions and biological systems .

Synthesis Methods

The synthesis of Methyl 5-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions, although specific detailed protocols for this exact compound are somewhat limited in the available literature.

General Synthetic Approaches

Based on similar compounds, the synthesis likely involves the following general approaches:

-

Selective halogenation of an appropriate aminobenzoate precursor.

-

Functional group transformations starting from a suitable fluorobenzoate derivative.

-

Direct bromination of a properly substituted aminofluorobenzoate .

Applications and Biological Activity

Synthetic Applications

Methyl 5-amino-3-bromo-2-fluorobenzoate serves as an important building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications. The presence of multiple functional groups makes it valuable for:

-

Construction of heterocyclic compounds

-

Synthesis of biologically active molecules

-

Development of advanced materials with specialized properties

-

Preparation of ligands for catalytic systems

| Hazard Type | Description | Precautionary Measures |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through skin | Avoid direct contact and inhalation |

| Skin Irritation | Potential to cause skin irritation or corrosion | Use appropriate gloves and protective clothing |

| Eye Damage | May cause serious eye irritation or damage | Wear eye protection |

| Respiratory Irritation | Can irritate the respiratory tract | Use in well-ventilated areas or under fume hoods |

Based on similar compounds like Methyl 3-amino-2-bromo-5-fluorobenzoate, standard hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) may apply .

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity determination and quality control of Methyl 5-amino-3-bromo-2-fluorobenzoate. The specific chromatographic conditions would need to be optimized based on the compound's properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume